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Cat. No.: B1679455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two proton pump inhibitors (PPIs),

Ro 18-5364 and omeprazole, in the inhibition of gastric acid secretion. Both compounds target

the H+/K+-ATPase, the final step in the acid secretion pathway in gastric parietal cells. While

extensive in vivo comparative data for Ro 18-5364 against omeprazole is limited in publicly

available literature, this guide presents a comprehensive analysis based on in vitro studies and

available in vivo data for omeprazole to offer valuable insights for research and development.

Mechanism of Action
Both Ro 18-5364 and omeprazole are substituted benzimidazoles that act as irreversible

inhibitors of the gastric H+/K+-ATPase (proton pump). As prodrugs, they are weak bases that

accumulate in the acidic environment of the secretory canaliculi of parietal cells. In this acidic

milieu, they are converted to their active form, a sulfenamide, which then forms a covalent

disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation and a

profound and long-lasting inhibition of gastric acid secretion.

In Vitro Efficacy
A direct comparative study on isolated rabbit gastric glands provides key insights into the

relative potency of Ro 18-5364 and omeprazole in inhibiting stimulated acid secretion. The

following table summarizes the half-maximal inhibitory concentrations (IC50) for these

compounds.
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Compound IC50 (µM)

Ro 18-5364 0.034

Omeprazole 0.012

Data from a study on [¹⁴C]-aminopyrine

accumulation in isolated rabbit gastric glands.

Based on this in vitro data, omeprazole demonstrates a higher potency in inhibiting the proton

pump compared to Ro 18-5364, as indicated by its lower IC50 value.

In Vivo Efficacy: Omeprazole
While direct in vivo comparative studies with Ro 18-5364 are not readily available, extensive

research has been conducted on the in vivo efficacy of omeprazole in various models, including

rats and humans.

Pylorus-Ligated Rat Model
This model is a standard preclinical method to assess the antisecretory activity of drugs. The

pylorus is ligated to allow for the accumulation of gastric secretions, which are then analyzed

for volume, acidity, and ulcer formation.

Treatment
(Oral)

Dose
(mg/kg)

Gastric
Volume
(mL)

Free Acidity
(mEq/L)

Total
Acidity
(mEq/L)

Ulcer Index

Control - 10.5 ± 0.4 85.2 ± 2.5 112.3 ± 3.1 15.2 ± 0.6

Omeprazole 20 6.2 ± 0.3 41.5 ± 1.8 59.8 ± 2.0 2.5 ± 0.2

Representative data from studies in pylorus-ligated rats.

Human Studies
Clinical studies in healthy volunteers and patients with acid-related disorders have consistently

demonstrated the potent and dose-dependent inhibition of gastric acid secretion by
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omeprazole.

Dose (Oral)
Inhibition of Pentagastrin-Stimulated Acid
Secretion

20 mg ~80% reduction

40 mg >90% reduction

Data from clinical trials in human subjects.[1]

Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay using Isolated
Gastric Glands
This assay measures the accumulation of a weak base, [¹⁴C]-aminopyrine, in the acidic spaces

of isolated gastric glands as an index of acid secretion.

1. Isolation of Rabbit Gastric Glands:

The gastric mucosa from a New Zealand white rabbit is scraped and minced.

The tissue is digested with collagenase (e.g., Type IV) in a buffered salt solution.

The resulting cell suspension is filtered and washed to obtain isolated gastric glands.

2. [¹⁴C]-Aminopyrine Accumulation Assay:

Isolated gastric glands are pre-incubated with a stimulant of acid secretion (e.g., histamine

and isobutylmethylxanthine).

The test compounds (Ro 18-5364 or omeprazole) at various concentrations are added to the

gland suspension.

[¹⁴C]-aminopyrine is added, and the glands are incubated at 37°C.
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The reaction is stopped by centrifugation, and the radioactivity in the cell pellet and

supernatant is measured using a liquid scintillation counter.

The ratio of radioactivity in the pellet to the supernatant is calculated to determine the

aminopyrine accumulation.

IC50 values are determined from the dose-response curves.

In Vivo Pylorus-Ligated Rat Model
This model is used to evaluate the effect of a compound on gastric acid secretion and ulcer

formation in a conscious animal model.

1. Animal Preparation:

Male Wistar rats are fasted for 24-48 hours with free access to water.

The animals are anesthetized (e.g., with ether or isoflurane).

A midline abdominal incision is made, and the pyloric end of the stomach is ligated with a silk

suture.

The abdominal wall is sutured.

2. Drug Administration:

The test compound (e.g., omeprazole) or vehicle is administered orally or intraperitoneally

immediately after pyloric ligation.

3. Sample Collection and Analysis:

After a set period (e.g., 4 hours), the animals are euthanized.

The stomach is removed, and the gastric contents are collected and centrifuged.

The volume of the gastric juice is measured.

The free and total acidity are determined by titration with 0.01 N NaOH.
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The stomach is opened along the greater curvature, and the mucosal surface is examined

for ulcers. The ulcer index is scored based on the number and severity of lesions.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of proton pump inhibitors and a

typical workflow for their in vitro comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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